Boc-N-methyl-DL-Leucine Boc-N-methyl-DL-Leucine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13323851
InChI: InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)
SMILES:
Molecular Formula: C12H23NO4
Molecular Weight: 245.32 g/mol

Boc-N-methyl-DL-Leucine

CAS No.:

Cat. No.: VC13323851

Molecular Formula: C12H23NO4

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

Boc-N-methyl-DL-Leucine -

Specification

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
IUPAC Name 4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Standard InChI InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)
Standard InChI Key YXJFAOXATCRIKU-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Boc-N-methyl-DL-Leucine (C₁₂H₂₃NO₄; molecular weight 245.32 g/mol) is characterized by the following structural features:

  • Boc group: A tert-butyloxycarbonyl moiety (-OC(O)C(CH₃)₃) that protects the α-amino group during synthetic reactions.

  • N-methyl substitution: A methyl group (-CH₃) attached to the nitrogen atom, which reduces hydrogen-bonding capacity and alters conformational flexibility.

  • Chirality: The DL designation indicates the racemic mixture of D- and L-enantiomers, though the L-form is more commonly utilized in biological systems .

Key Physicochemical Properties :

PropertyValue
Melting Point55–60 °C
Boiling Point338.2 ± 21.0 °C (predicted)
Density1.053 ± 0.06 g/cm³
Optical Activity (α)²⁰/D+36° ± 2° (c = 1% in CH₂Cl₂)
pKa4.04 ± 0.21
SolubilitySoluble in DCM, DMF; insoluble in water

Synthesis and Modification Strategies

N-Methylation and Boc Protection

The synthesis typically involves:

  • Methylation: Treatment of leucine methyl ester with methyl iodide (CH₃I) and sodium hydride (NaH) to introduce the N-methyl group .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate ((Boc)₂O) in acetone/water under basic conditions (e.g., triethylamine) .

    • Yield: 60–93% depending on solvent and temperature .

Racemic Resolution

DL-leucine derivatives are often resolved via enzymatic or chromatographic methods to isolate enantiomers for stereospecific applications .

Applications in Research and Industry

Peptide Synthesis

Boc-N-methyl-DL-Leucine serves as a critical building block in solid-phase peptide synthesis (SPPS):

  • Conformational Control: N-methylation reduces backbone flexibility, favoring β-turn formation in cyclic peptides.

  • Enhanced Stability: Resistant to proteolytic degradation, making it ideal for therapeutic peptide design.

Antimicrobial Agents

Boc-protected leucine derivatives exhibit broad-spectrum activity:

  • MIC Values: 230–400 µg/mL against E. coli and Bacillus subtilis .

  • Mechanism: Disruption of bacterial membranes via hydrophobic interactions and inhibition of DNA gyrase (IC₅₀ = 6.7 µM for E. coli) .

Boron Neutron Capture Therapy (BNCT)

Boronated analogs (e.g., TB-5-BT) accumulate in tumor cells (300–450 ppm ¹⁰B) with tumor-to-normal (T/N) ratios >9.66, showing promise for glioblastoma treatment .

Enzyme Inhibition

α-/β-Mixed peptides incorporating Boc-N-methyl-DL-Leucine inhibit α-amylase (IC₅₀ = 12.5 µM), aiding diabetes management.

Biological and Toxicological Profile

Toxicity Data

Cell LineViability (%) at 100 µM
U87-MG (Glioblastoma)60.1 ± 1.9
LN229 (Glioma)53.2 ± 2.0
3T3 (Fibroblast)63.6 ± 0.9
ManufacturerPurityPackagingPrice (USD)
Sigma-Aldrich≥99.0%5 g$360
Chem-Impex98%25 g$180
Biosynth Carbosynth98+%1 g$170

Future Directions

  • Targeted Drug Delivery: Conjugation with nanoparticles for enhanced tumor penetration in BNCT.

  • Antimicrobial Peptides: Optimization of N-methylated sequences to combat multidrug-resistant pathogens.

  • Biomaterials: Development of leucine-based polymers for wound healing and tissue engineering .

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